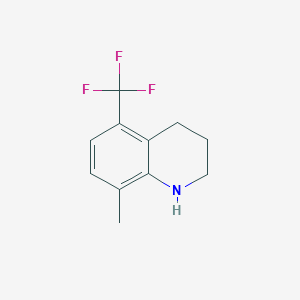
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-5-(trifluoromethyl)quinoline, also known as 8-MeTFMQ, is a quinoline derivative. It has a molecular formula of C11H8F3N and a molecular weight of 211.18 g/mol . This compound has been studied for its potential use in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline consists of a quinoline core with a methyl group attached to the 8th carbon and a trifluoromethyl group attached to the 5th carbon . The exact 3D structure and bond angles would require more specific analysis tools.Physical And Chemical Properties Analysis
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has a molecular formula of C11H8F3N and a molecular weight of 211.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Metal Ion Extraction and Chelation
One of the notable applications of derivatives similar to "8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline" includes their use as chelate extraction reagents. For instance, 8-sulfonamidoquinoline derivatives have been investigated for their potential in solvent extraction of several divalent metal cations using an ionic liquid extraction phase. These derivatives demonstrated superior extractability in an ionic liquid system compared to a chloroform system, highlighting their potential in developing novel extraction reagents for metal cations in ionic liquid extraction systems (Ajioka, Oshima, & Hirayama, 2008).
Fluorination and Pharmacological Selectivity
Further research into tetrahydroquinoline derivatives has revealed that fluorination can significantly impact the pharmacological properties of these compounds. Specifically, the process of beta-fluorination has been shown to balance pKa and steric effects, aiding inthe optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors. This balancing act is crucial for achieving potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), with a focus on maintaining selectivity by reducing affinity for the alpha(2)-adrenoceptor. The concept of the "Goldilocks effect" has been successfully applied here, illustrating the nuanced approach needed to achieve the desired pharmacological activity without compromising specificity (Grunewald et al., 2006).
Fluorescent Sensors and Optical Materials
Derivatives of 8-hydroxyquinoline have been explored for their potential in creating fluorescent sensors and optical materials. For instance, 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been synthesized and shown to possess OFF-ON-OFF type of pH-sensing properties. These compounds demonstrate how the structural configuration, particularly the presence of the trifluoromethyl group, can significantly affect the fluorescence properties and sensing capabilities of these materials (Chen et al., 2011).
Antimicrobial and Antitubercular Activity
Research into trifluoromethylquinoline-based 1,2,3-triazoles has highlighted their potential as potent antimicrobial agents. Synthesis via a click chemistry approach led to compounds that exhibited significant activity against various microbial strains, showcasing the antimicrobial potential of trifluoromethylquinoline derivatives (Garudachari et al., 2014).
Synthesis and Characterization of Complexes
The synthesis and spectroscopic characterization of divalent transition metal complexes with 8-hydroxyquinoline derivatives have been conducted, underlining the versatility of these compounds in forming complexes with metals. Such studies are foundational for understanding the interactions between these organic compounds and metals, potentially leading to applications in catalysis, material science, and as ligands in coordination chemistry (Patel & Patel, 2017).
特性
IUPAC Name |
8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPIBNDHYEMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-((4-ethylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2763375.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2763376.png)
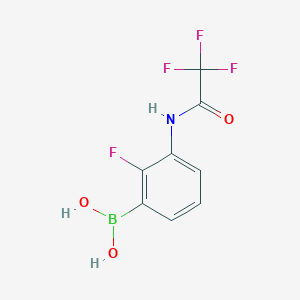
![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)
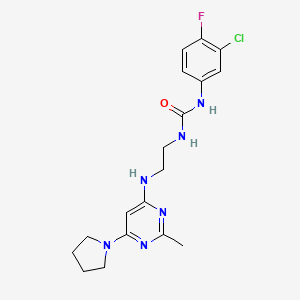
![1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2763388.png)
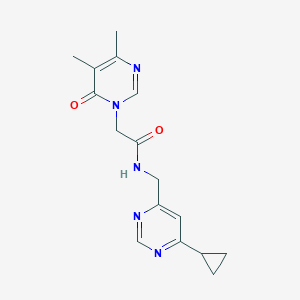
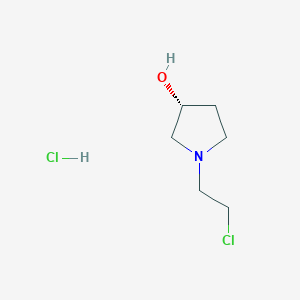
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2763392.png)
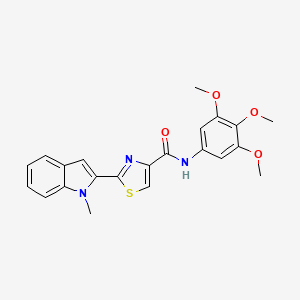
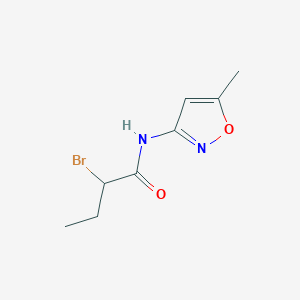
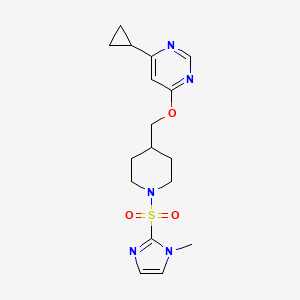

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2763397.png)